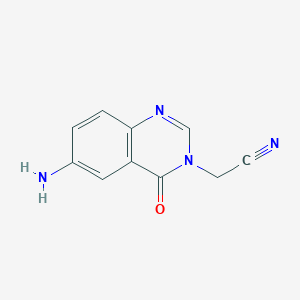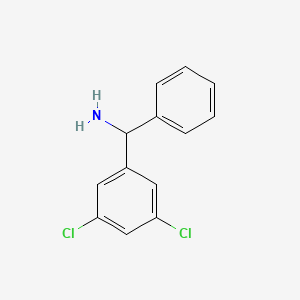
3-(hydrazinylmethyl)-1-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(hydrazinylmethyl)-1-methyl-1H-indazole is a heterocyclic compound that features an indazole core with a hydrazinylmethyl substituent at the 3-position and a methyl group at the 1-position. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydrazinylmethyl)-1-methyl-1H-indazole typically involves the reaction of 1-methyl-1H-indazole-3-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The aldehyde group of the indazole reacts with hydrazine to form the hydrazone intermediate, which subsequently cyclizes to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-(hydrazinylmethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or primary amines.
Substitution: Formation of halogenated or nitrated indazole derivatives.
Aplicaciones Científicas De Investigación
3-(hydrazinylmethyl)-1-methyl-1H-indazole has been explored in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(hydrazinylmethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the indazole core can interact with receptor binding sites, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-indazole: Lacks the hydrazinylmethyl group, making it less reactive in certain chemical reactions.
3-(aminomethyl)-1-methyl-1H-indazole: Similar structure but with an amino group instead of a hydrazinyl group.
3-(hydrazinylmethyl)-1H-indazole: Lacks the methyl group at the 1-position.
Uniqueness
3-(hydrazinylmethyl)-1-methyl-1H-indazole is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H12N4 |
|---|---|
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
(1-methylindazol-3-yl)methylhydrazine |
InChI |
InChI=1S/C9H12N4/c1-13-9-5-3-2-4-7(9)8(12-13)6-11-10/h2-5,11H,6,10H2,1H3 |
Clave InChI |
WFJDGKVKIAFKNY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=N1)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


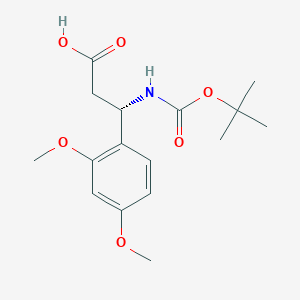

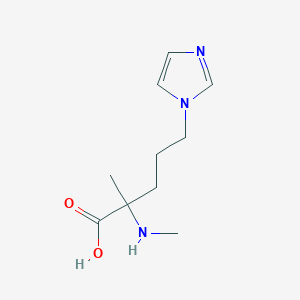

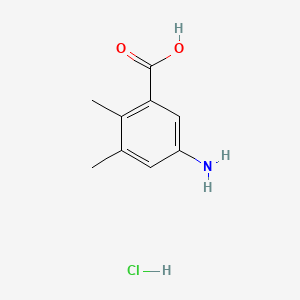
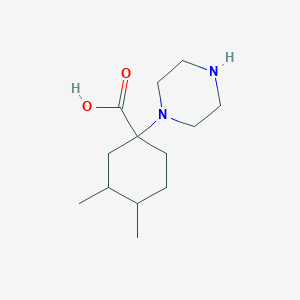
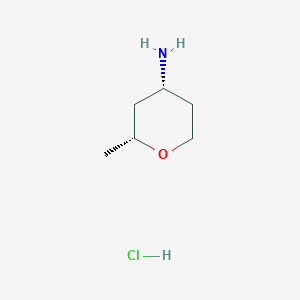

![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)



